5-Amino-3-propylisoquinoline
Description
5-Amino-3-propylisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with an amino group at position 5 and a propyl group at position 2. The synthesis of such compounds often involves Buchwald–Hartwig amination or nucleophilic aromatic substitution, as seen in related scaffolds (e.g., microwave-assisted coupling for amino group introduction) .
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-propylisoquinolin-5-amine |
InChI |
InChI=1S/C12H14N2/c1-2-4-10-7-11-9(8-14-10)5-3-6-12(11)13/h3,5-8H,2,4,13H2,1H3 |
InChI Key |
SSIPWNMRZDPBHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=CC=C2N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Comparison
Key Observations :
- Core Structure Influence: Isoquinoline and quinoline derivatives exhibit stronger aromatic π-π stacking than pyridine analogs, impacting binding affinity in biological targets .
- Substituent Effects: The propyl group in this compound increases hydrophobicity compared to the cyclopropyl group in isoindoline-dione derivatives, which may reduce aqueous solubility but enhance lipid bilayer penetration .
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